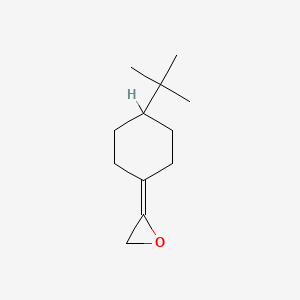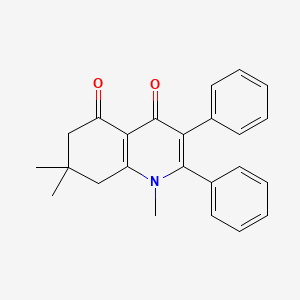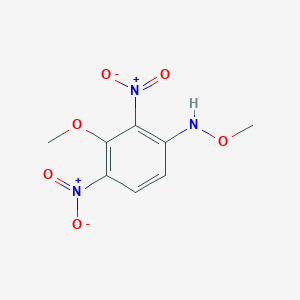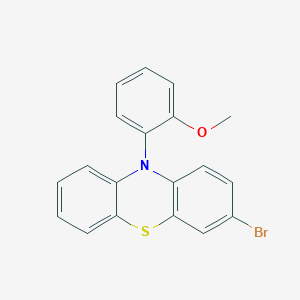
2-(4-tert-Butylcyclohexylidene)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylcyclohexylidene)oxirane can be achieved through several methods. One common approach involves the reaction of a cyclohexanone derivative with a suitable epoxidizing agent. For instance, the reaction of 4-tert-butylcyclohexanone with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions can yield the desired oxirane .
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the use of catalytic oxidation processes. For example, ethylene oxide, a simple and widely used oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the large-scale production of this compound, with appropriate modifications to accommodate the specific structure of the compound.
化学反応の分析
Types of Reactions
2-(4-tert-Butylcyclohexylidene)oxirane can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols .
科学的研究の応用
2-(4-tert-Butylcyclohexylidene)oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 2-(4-tert-Butylcyclohexylidene)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic and industrial processes .
類似化合物との比較
Similar Compounds
Ethylene oxide: A simple oxirane used extensively in industrial applications.
Propylene oxide: Another widely used oxirane with applications in polymer production.
Styrene oxide: An oxirane derived from styrene, used in the synthesis of various organic compounds.
Uniqueness
2-(4-tert-Butylcyclohexylidene)oxirane is unique due to the presence of the tert-butyl group and the cyclohexylidene moiety. These structural features impart distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
特性
CAS番号 |
89654-29-5 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
2-(4-tert-butylcyclohexylidene)oxirane |
InChI |
InChI=1S/C12H20O/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-11/h10H,4-8H2,1-3H3 |
InChIキー |
RFMYVHASNROJIK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(=C2CO2)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)

![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)
![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)



![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)




![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
